Home > Products > Building Blocks P20137 > 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile - 65143-08-0

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile

Catalog Number: EVT-1539624
CAS Number: 65143-08-0
Molecular Formula: C12H7N5
Molecular Weight: 221.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential pharmacological applications, particularly in cancer therapy. This compound is characterized by a fused bicyclic structure that combines pyrazole and pyrimidine rings, contributing to its biological activity. The presence of the carbonitrile group further enhances its reactivity and potential as a drug candidate.

Source and Classification

This compound can be synthesized through various chemical pathways involving the reaction of phenyl hydrazine with carbonitrile derivatives and other reagents. It falls under the category of heterocyclic compounds, which are organic compounds containing at least one atom other than carbon in their ring structure. Pyrazolo[3,4-d]pyrimidines are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis Analysis

Methods

The synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile typically involves multi-step reactions. One common approach includes:

  1. Formation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile: This is achieved by refluxing phenyl hydrazine with 2-(1-ethoxyethylidene)malononitrile in ethanol.
  2. Cyclization: The intermediate compound is then treated with formic acid under reflux conditions to yield the target compound.

Technical Details

The synthesis often employs techniques such as NMR spectroscopy for structural elucidation and purity assessment. The yield and efficiency of the synthesis can vary based on reaction conditions such as temperature, solvent choice, and the presence of catalysts like potassium carbonate or tetra-n-butylammonium bromide .

Molecular Structure Analysis

Structure

The molecular structure of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile features a pyrazolo[3,4-d]pyrimidine core with a phenyl group attached to the first position and a carbonitrile group at the fourth position.

Data

The compound's molecular formula is C12H8N4, with a molecular weight of approximately 224.22 g/mol. The structural configuration allows for various intermolecular interactions that can influence its biological activity.

Chemical Reactions Analysis

Reactions

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile can participate in several chemical reactions, including:

  • Nucleophilic substitutions: The carbonitrile group can undergo nucleophilic attack leading to various derivatives.
  • Condensation reactions: It can react with aldehydes or ketones under acidic conditions to form more complex structures.

Technical Details

These reactions are typically characterized using techniques such as IR spectroscopy for functional group identification and NMR spectroscopy for structural confirmation .

Mechanism of Action

Process

The mechanism of action for 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile primarily involves its interaction with specific protein targets associated with cancer pathways. It is believed to inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and tyrosine kinases.

Data

Molecular docking studies have shown that this compound binds effectively to ATP-binding sites in kinases, suggesting its potential as a multitarget inhibitor in cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

The compound typically appears as a solid at room temperature with varying solubility in organic solvents. Its melting point is not extensively documented but can be determined through experimental methods.

Chemical Properties

The presence of the carbonitrile group enhances its reactivity, making it susceptible to nucleophilic attacks. Additionally, its stability under standard laboratory conditions allows for practical handling during synthesis and application.

Applications

Scientific Uses

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile has significant potential in medicinal chemistry due to its anticancer properties. Research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression . Additionally, derivatives of this compound are being explored for their effectiveness against various enzyme targets involved in cancer pathways.

Introduction to Pyrazolo[3,4-d]Pyrimidine Heterocyclic Systems

Structural and Functional Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles represent a cornerstone of medicinal chemistry, constituting over half of all known heterocyclic compounds. Their structural diversity enables precise interactions with biological targets, making them indispensable in drug design. These scaffolds are fundamental components of nucleic acids, vitamins, antibiotics, and pharmaceuticals. Their ability to participate in hydrogen bonding, electrostatic interactions, and π-stacking allows for high-affinity binding to enzymes and receptors. In nature, nitrogen heterocycles underpin critical biological processes, from coenzyme functions in metabolic pathways to genetic information storage in DNA and RNA. The versatility of these structures—exemplified by pyridine, pyrimidine, indole, and purine derivatives—enables the development of therapeutics targeting cancer, infectious diseases, and neurological disorders. Pyrazolo[3,4-d]pyrimidines, as fused bicyclic systems, extend this versatility by combining the pharmacophoric features of both pyrazole and pyrimidine rings, enhancing their potential for molecular recognition [2] [5].

Key Features of Pyrazolo[3,4-d]Pyrimidine Scaffolds: Bioisosterism and Pharmacophore Design

Pyrazolo[3,4-d]pyrimidines serve as privileged scaffolds in drug discovery due to their structural resemblance to purines. This bioisosterism allows them to mimic the adenine moiety of ATP, facilitating competitive inhibition at kinase binding sites. Key features include:

  • Planar Architecture: The fused ring system provides a rigid, planar structure that supports π-π stacking interactions within hydrophobic enzyme pockets.
  • Hydrogen-Bonding Capacity: Multiple nitrogen atoms (N1, N2, N4, N7, N8) act as hydrogen-bond acceptors or donors, mimicking ATP’s interactions with kinase hinge regions [5].
  • Modification Hotspots: Positions 1, 3, 4, and 6 (see Table 1) allow derivatization to fine-tune pharmacokinetic and pharmacodynamic properties. For example, the 4-carbonitrile group in 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile enhances electronic delocalization and participates in dipolar interactions [3] [6].

Table 1: Structural Features and Modifiable Sites in Pyrazolo[3,4-d]Pyrimidine Core

PositionRole in PharmacophoreCommon Modifications
1Hydrophobic anchorAryl (e.g., phenyl), alkyl
3Tolerates steric bulkMethyl, halogens, cyano
4Key for H-bonding/electronicsAmino, carbonyl, cyano
6Occupies ribose pocketH, alkyl, aryl

This scaffold’s adaptability underpins its use in designing inhibitors for tyrosine kinases (e.g., EGFR), cyclin-dependent kinases (CDKs), and Janus kinases (JAKs) [5] [9].

Historical Development and Pharmacological Relevance

Pyrazolo[3,4-d]pyrimidines gained prominence with the discovery of allopurinol—an early derivative used clinically for gout management via xanthine oxidase inhibition. Since then, research has expanded their applications across diverse therapeutic areas:

  • Anticancer Agents: Derivatives like PP1 and PP2 (1996) were among the first identified Src kinase inhibitors, establishing the scaffold’s potential in oncology. Recent compounds (e.g., 12b) exhibit nanomolar IC50 values against EGFR (0.016 µM) and demonstrate apoptosis induction in lung (A549) and colon (HCT-116) carcinomas [4] [8] .
  • Antimicrobials: Early studies revealed activity against Mycobacterium tuberculosis and Leishmania spp., attributed to folate pathway disruption [5].
  • Kinase Inhibitors: FDA-approved drugs like ibrutinib (Bruton’s tyrosine kinase inhibitor) validate the scaffold’s clinical impact [9].

Table 2: Pharmacological Activities of Select Pyrazolo[3,4-d]Pyrimidine Derivatives

CompoundActivityKey TargetsIC50/EC50
12bAntiproliferativeEGFRWT0.016 µM
12bAntiproliferativeEGFRT790M0.236 µM
5iDual EGFR/VEGFR2 InhibitorVEGFR27.60 µM
P1/P2AntiproliferativeTopoisomerase II22.7–40.75 µM (IC50)

The evolution of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile derivatives exemplifies rational drug design: Early analogs focused on antimicrobial activity, while modern iterations leverage structural insights to optimize kinase inhibition and overcome resistance mutations (e.g., EGFRT790M) [4] .

Properties

CAS Number

65143-08-0

Product Name

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile

IUPAC Name

1-phenylpyrazolo[3,4-d]pyrimidine-4-carbonitrile

Molecular Formula

C12H7N5

Molecular Weight

221.22 g/mol

InChI

InChI=1S/C12H7N5/c13-6-11-10-7-16-17(12(10)15-8-14-11)9-4-2-1-3-5-9/h1-5,7-8H

InChI Key

LGGKAYYYLDMGJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C#N

Synonyms

1-phenyl-1H-pyrazolo(3,4-d)pyrimidine-4-carbonitrile

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.